
7-Nitroindoline-2,3-dione
Overview
Description
7-Nitroindoline-2,3-dione (CAS: 112656-95-8) is a nitro-substituted derivative of isatin (indoline-2,3-dione) with the molecular formula C₈H₄N₂O₄ and a molecular weight of 192.13 g/mol . It is a yellow crystalline solid primarily used in research settings for chemical synthesis and biological studies. Key properties include:
- Storage: Recommended at 2–8°C in sealed containers to avoid moisture .
- Solubility: Requires preparation in solvents like DMSO or ethanol, with heating and sonication often needed to dissolve fully .
- Safety: Classified under GHS07 with hazard codes H302 (harmful if swallowed), H319 (causes eye irritation), and H412 (harmful to aquatic life) .
Its nitro group at the 7-position distinguishes it from other indoline-2,3-dione derivatives, influencing its electronic, physicochemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindoline-2,3-dione typically involves the nitration of indoline-2,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is as follows:
Indoline-2,3-dione+HNO3→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 7-Aminoindoline-2,3-dione.
Substitution: Various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 7-nitroindoline-2,3-dione serves as a precursor for various complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable reagent in chemical synthesis.
Biology
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It has been evaluated for its efficacy in inhibiting bacterial growth and could serve as a lead compound in developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines with promising results indicating growth inhibition .
Medicine
The compound is under investigation for its potential therapeutic applications:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes linked to disease mechanisms. Molecular docking studies suggest effective interactions with target proteins relevant to cancer and inflammation pathways.
- Neurological Disorders : Given its structural similarities to other biologically active compounds, research is ongoing to explore its potential role in treating neurological disorders by modulating monoamine oxidase activity .
Industrial Applications
This compound finds utility in various industrial sectors:
- Dyes and Pigments : The compound is utilized in producing dyes due to its vibrant color properties derived from the indoline structure.
- Organic Synthesis : Its reactivity allows it to be employed in synthesizing other organic compounds used in pharmaceuticals and agrochemicals.
Case Studies
- Anticancer Activity Study : A recent investigation assessed the anticancer properties of various derivatives of indoline compounds including this compound against multiple cancer cell lines. Results indicated significant growth inhibition rates across several tested lines (e.g., MCF7) with percentages exceeding 80% growth inhibition .
- Molecular Docking Studies : Computational studies have demonstrated that this compound binds effectively to targets involved in inflammatory responses. This binding affinity suggests potential for developing anti-inflammatory drugs based on this scaffold.
Mechanism of Action
The mechanism of action of 7-Nitroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or proteins, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-Nitroindoline-2,3-dione with halogenated and alkylated analogs:
*ClogP: Calculated partition coefficient (octanol/water).
Key Observations:
- Lipophilicity : Methyl-substituted derivatives exhibit higher ClogP values than nitro or halogenated analogs, suggesting better membrane permeability .
Biological Activity
Overview
7-Nitroindoline-2,3-dione is an organic compound with the molecular formula CHNO, recognized for its potential biological activities. This compound is a derivative of indoline-2,3-dione, distinguished by the presence of a nitro group at the seventh position of the indoline ring. Its biological significance has been explored extensively, particularly in the realms of antimicrobial and anticancer research.
The nitro group in this compound plays a crucial role in its biological activity. Upon reduction, the nitro group can generate reactive intermediates that interact with cellular components, leading to various biological effects. This compound may inhibit specific enzymes or proteins, contributing to its antimicrobial and anticancer properties .
1. Antimicrobial Activity
Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind to DNA, resulting in cellular damage and death . For instance, studies have shown that derivatives of this compound can inhibit various microorganisms effectively.
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 5 μM |
This compound | Escherichia coli | 10 μM |
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC values for these cell lines are reported to be around 15.1 μM and 18.6 μM respectively .
Cell Line | IC (μM) |
---|---|
HeLa | 15.1 |
MCF-7 | 18.6 |
Case Study 1: Apoptosis Induction
In a study focused on the inhibition of apoptosis in human Jurkat T cells, this compound exhibited significant activity at concentrations as low as 5 μM. This suggests its potential as a therapeutic agent in cancer treatment by promoting cell death in malignant cells .
Case Study 2: Dual Action against SARS-CoV-2
Recent research has explored the efficacy of isatin derivatives (including those related to this compound) against SARS-CoV-2. Compounds derived from this scaffold showed promising results in inhibiting interactions between the viral spike protein and host ACE2 receptors, indicating a dual action against both cancer and viral infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Nitroindoline-2,3-dione, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via nitration of indoline-2,3-dione derivatives. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using nitric acid/sulfuric acid mixtures. Purification involves recrystallization from ethanol or acetone, followed by vacuum drying. Purity optimization requires monitoring by HPLC (≥95% purity threshold) and adjusting stoichiometric ratios to reduce byproducts like 5-nitro isomers .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in similar nitroindoline derivatives) . Complementary techniques include:
- NMR : and NMR to verify substituent positions and assess electronic effects of the nitro group.
- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) stretches.
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .
Q. How does the nitro group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The nitro group enhances hydrophobicity, reducing aqueous solubility. Stability tests in DMSO/water mixtures (1:1 v/v) show <5% degradation over 24 hours at 25°C, whereas polar aprotic solvents (e.g., DMF) improve stability. Accelerated degradation studies under UV light (λ = 254 nm) reveal nitro group reduction as a primary degradation pathway, monitored via HPLC .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported crystallographic data for nitroindoline derivatives?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., triclinic vs. monoclinic systems) often arise from polymorphic variations or measurement artifacts. To address this:
- Compare experimental data (e.g., a = 7.245 Å, α = 86.95° for 7-Chloroindoline-2,3-dione ) with computational models (DFT-optimized geometries).
- Validate using high-resolution synchrotron XRD to reduce thermal motion errors .
Q. How does the nitro group’s position affect reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : The nitro group at the 7-position creates steric hindrance, reducing accessibility to the carbonyl group. In nucleophilic substitutions (e.g., with amines), kinetic studies show slower reaction rates compared to 5-nitro isomers. For cycloadditions, computational modeling (DFT) reveals lower LUMO energy at the 2,3-dione moiety, favoring [4+2] cycloadditions with electron-rich dienes .
Q. What experimental design principles are critical for assessing the compound’s biological activity while minimizing cytotoxicity?
- Methodological Answer :
- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to identify IC values in cell lines (e.g., HeLa or MCF-7).
- Control Experiments : Include 5-nitroindole derivatives to isolate nitro-position effects.
- Cytotoxicity Mitigation : Co-administration with antioxidants (e.g., ascorbic acid) reduces ROS-mediated toxicity, validated via flow cytometry .
Q. How can computational methods enhance the interpretation of conflicting spectral data for nitroindoline derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR chemical shifts, resolving ambiguities in overlapping FT-IR or NMR peaks. For example, calculated shifts for H-4 in this compound (δ = 8.12 ppm) align with experimental data within ±0.15 ppm .
Properties
IUPAC Name |
7-nitro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZRFFXBGZSJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397444 | |
Record name | 7-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112656-95-8 | |
Record name | 7-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112656-95-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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